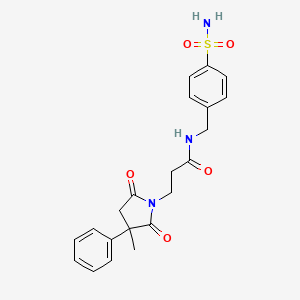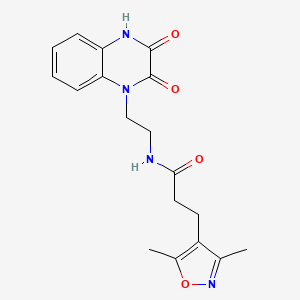![molecular formula C32H37N3O3 B10982315 1-(2-ethoxyphenyl)-4-(1-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-1H-benzimidazol-2-yl)pyrrolidin-2-one](/img/structure/B10982315.png)
1-(2-ethoxyphenyl)-4-(1-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-1H-benzimidazol-2-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-ETHOXYPHENYL)-4-{1-[3-(2-ISOPROPYL-5-METHYLPHENOXY)PROPYL]-1H-1,3-BENZIMIDAZOL-2-YL}-2-PYRROLIDINONE is a complex organic compound with a unique structure that includes an ethoxyphenyl group, an isopropyl-methylphenoxy group, and a benzimidazole-pyrrolidinone core
Preparation Methods
The synthesis of 1-(2-ETHOXYPHENYL)-4-{1-[3-(2-ISOPROPYL-5-METHYLPHENOXY)PROPYL]-1H-1,3-BENZIMIDAZOL-2-YL}-2-PYRROLIDINONE involves multiple steps, including the formation of the benzimidazole core, the introduction of the ethoxyphenyl and isopropyl-methylphenoxy groups, and the final cyclization to form the pyrrolidinone ring. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole core, using reagents like sodium hydride or lithium diisopropylamide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups attached to the core structure.
Scientific Research Applications
1-(2-ETHOXYPHENYL)-4-{1-[3-(2-ISOPROPYL-5-METHYLPHENOXY)PROPYL]-1H-1,3-BENZIMIDAZOL-2-YL}-2-PYRROLIDINONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-ETHOXYPHENYL)-4-{1-[3-(2-ISOPROPYL-5-METHYLPHENOXY)PROPYL]-1H-1,3-BENZIMIDAZOL-2-YL}-2-PYRROLIDINONE involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(2-ETHOXYPHENYL)-4-{1-[3-(2-ISOPROPYL-5-METHYLPHENOXY)PROPYL]-1H-1,3-BENZIMIDAZOL-2-YL}-2-PYRROLIDINONE can be compared with other similar compounds, such as:
Properties
Molecular Formula |
C32H37N3O3 |
|---|---|
Molecular Weight |
511.7 g/mol |
IUPAC Name |
1-(2-ethoxyphenyl)-4-[1-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C32H37N3O3/c1-5-37-29-14-9-8-13-28(29)35-21-24(20-31(35)36)32-33-26-11-6-7-12-27(26)34(32)17-10-18-38-30-19-23(4)15-16-25(30)22(2)3/h6-9,11-16,19,22,24H,5,10,17-18,20-21H2,1-4H3 |
InChI Key |
KDMJZAYPXFOCEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCOC5=C(C=CC(=C5)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-fluorophenyl)-N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}piperazine-1-carboxamide](/img/structure/B10982239.png)
![1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(2-methoxyphenyl)propan-1-one](/img/structure/B10982245.png)

![2-bromo-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B10982255.png)
![3-(7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-YL)-N-[3-(2-piperidinoethoxy)phenyl]propanamide](/img/structure/B10982264.png)
![1-(2-Fluorophenyl)-5-oxo-N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B10982272.png)
![N-[2-(dimethylamino)ethyl]-2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B10982282.png)
![1-[(4-chloro-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid](/img/structure/B10982286.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-2-(6-fluoro-1H-indol-1-yl)acetamide](/img/structure/B10982290.png)
![3-(1,3-benzothiazol-2-yl)-1-[4-(9H-purin-6-yl)piperazino]-1-propanone](/img/structure/B10982295.png)
![N-{3-oxo-3-[(4-oxo-4H-chromen-6-yl)amino]propyl}pyrazine-2-carboxamide](/img/structure/B10982309.png)

![2-(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B10982324.png)
![N-(2-{1-[2-(naphthalen-1-yloxy)ethyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide](/img/structure/B10982327.png)
